molecular formula C32H31NO B5091766 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline

8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline

Cat. No.: B5091766
M. Wt: 445.6 g/mol
InChI Key: KSSXMCVOQLNJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline is a complex organic compound with the molecular formula C32H31NO It is known for its unique structural features, which include a quinoline core substituted with methoxy, trimethyl, and trityl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Trimethyl Substitution: The trimethyl groups can be introduced through alkylation reactions using reagents like methyl iodide and a strong base.

    Trityl Group Addition: The trityl group can be added through a Friedel-Crafts alkylation reaction using trityl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural modifications. The methoxy, trimethyl, and trityl groups play a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, which affects its reactivity and applications.

    6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Differs in the position of the methoxy group, leading to different chemical properties.

    8-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a hydroxyl group instead of a methoxy group, influencing its reactivity and biological activity.

Uniqueness

8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which enhances its stability and alters its chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

8-methoxy-2,2,4-trimethyl-6-trityl-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO/c1-23-22-31(2,3)33-30-28(23)20-27(21-29(30)34-4)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXMCVOQLNJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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